(5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol
CAS No.:
Cat. No.: VC18198391
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H14N2O2 |
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Molecular Weight | 182.22 g/mol |
IUPAC Name | [5-(oxan-4-yl)-1H-pyrazol-4-yl]methanol |
Standard InChI | InChI=1S/C9H14N2O2/c12-6-8-5-10-11-9(8)7-1-3-13-4-2-7/h5,7,12H,1-4,6H2,(H,10,11) |
Standard InChI Key | RNIXLVYTDBVCKN-UHFFFAOYSA-N |
Canonical SMILES | C1COCCC1C2=C(C=NN2)CO |
Introduction
Structural Identification and Nomenclature
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 4-position with a hydroxymethyl group (-CH2OH) and at the 5-position with a tetrahydro-2H-pyran-4-yl group. The tetrahydropyran moiety is a six-membered oxygen-containing ring in its fully saturated form, contributing to the molecule’s stereoelectronic profile.
Key Structural Attributes:
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Pyrazole Core: Enhances aromatic stability and participates in hydrogen bonding via nitrogen atoms.
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Tetrahydro-2H-pyran-4-yl Group: Introduces steric bulk and modulates solubility through its ether oxygen.
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Hydroxymethyl Group: Provides a polar functional group for further chemical modifications or biological interactions.
The molecular formula is C9H14N2O2, with a molecular weight of 182.22 g/mol .
Chemical and Physical Properties
Physicochemical Data
While direct measurements for (5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol are unavailable, analogous compounds offer predictive insights:
Property | Value (Analogous Compound) | Source |
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Boiling Point | 105 °C | |
Density | 1.000±0.06 g/cm³ | |
Refractive Index | 1.4600 | |
Water Solubility | Slightly soluble | |
pKa | 14.85±0.10 |
The hydroxymethyl group likely enhances water solubility compared to non-hydroxylated analogs, while the tetrahydropyran ring improves lipid membrane permeability .
Spectral Characteristics
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IR Spectroscopy: Expected peaks for O-H (3200–3600 cm⁻¹), C-O (1050–1150 cm⁻¹), and aromatic C=N (1500–1600 cm⁻¹).
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NMR: Proton signals for the pyran ring (δ 1.5–4.0 ppm), pyrazole protons (δ 6.5–8.0 ppm), and hydroxymethyl group (δ 3.5–4.5 ppm) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound can be synthesized via multi-step organic reactions, leveraging strategies from related pyrazole derivatives :
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling reaction connects a pyrazole boronic ester to a halogenated aromatic precursor. For example:
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Reactants:
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5-Bromo-1H-pyrazol-4-yl)methanol
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Tetrahydro-2H-pyran-4-ylboronic acid
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Conditions: 70°C for 2–5 hours.
This method achieves yields >80% with minimal palladium residues .
Post-Functionalization
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Hydroxymethyl Introduction: Oxidation of a methyl group using KMnO₄ or OsO₄ under acidic conditions.
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Protection/Deprotection: Temporary protection of the hydroxymethyl group (e.g., as a silyl ether) during coupling steps .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s structural motifs align with bioactive molecules:
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Androgen Receptor Antagonists: Pyrazole derivatives are critical in synthesizing anti-prostate cancer agents .
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Cannabinoid Receptor Agonists: Analogous tetrahydropyran-methyl compounds act on CB2 receptors .
Material Science
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Coordination Polymers: The pyrazole nitrogen atoms can bind metal ions, enabling applications in catalysis or sensing.
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Liquid Crystals: The rigid pyran ring and flexible hydroxymethyl group may stabilize mesophases.
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